
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of both methanesulfonyl and trifluoromethanesulfonyl groups attached to a phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonate esters which are valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfonyl)-2-methylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .
Analyse Chemischer Reaktionen
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group acts as a leaving group.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which makes the compound highly reactive towards nucleophiles. This reactivity is further enhanced by the presence of the methanesulfonyl group, which stabilizes the transition state during the reaction .
Vergleich Mit ähnlichen Verbindungen
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Tosylates: These compounds contain a toluenesulfonyl group instead of a methanesulfonyl group.
Mesylates: These compounds contain a methanesulfonyl group but lack the trifluoromethanesulfonyl group.
Triflates: These compounds contain a trifluoromethanesulfonyl group but lack the methanesulfonyl group.
Eigenschaften
CAS-Nummer |
57728-94-6 |
|---|---|
Molekularformel |
C9H9F3O5S2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(2-methyl-4-methylsulfonylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-6-5-7(18(2,13)14)3-4-8(6)17-19(15,16)9(10,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
HUTKOZUSDVYLTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


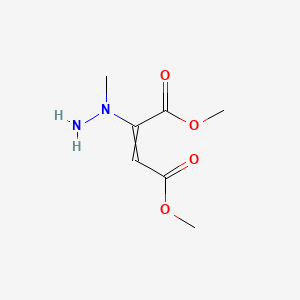
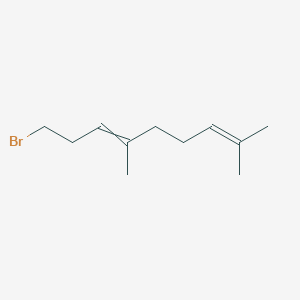




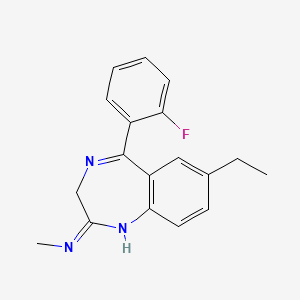


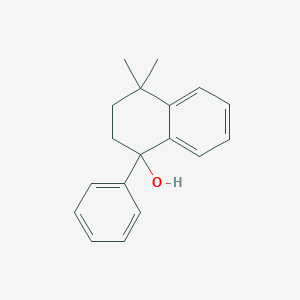

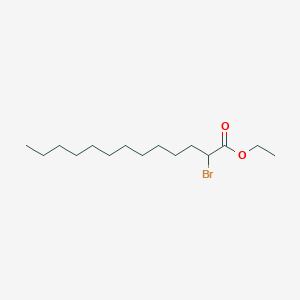

![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)
